5-(4-fluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
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Description
5-(4-fluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C20H15FN6O3 and its molecular weight is 406.377. The purity is usually 95%.
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Biological Activity
The compound 5-(4-fluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione represents a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound features multiple functional groups including a fluorophenyl moiety and an oxadiazole unit. These structural elements contribute to its potential pharmacological properties. The molecular formula is C19H18FN6O2 with a molecular weight of approximately 378.39 g/mol.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrrolidine and triazole have shown significant antibacterial and antifungal activities. The presence of the fluorine atom in the phenyl ring is believed to enhance these activities by increasing lipophilicity and altering the electronic properties of the molecule .
Anticancer Activity
Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways including cell cycle arrest and modulation of apoptotic proteins. The specific compound under discussion has not been extensively studied in vitro or in vivo for anticancer effects; however, related compounds have shown promise against various cancer cell lines .
Anti-inflammatory Effects
Compounds containing oxadiazole rings have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. This suggests that our compound could potentially exhibit similar effects .
Case Studies
Several studies have investigated similar compounds with promising results:
- Antibacterial Activity : A study on pyrrolidine derivatives indicated that certain substitutions on the phenyl ring significantly enhanced antibacterial efficacy against Gram-positive and Gram-negative bacteria .
- Antifungal Activity : Another research highlighted that triazole derivatives exhibited considerable antifungal activity against Candida species, suggesting a potential application for our compound in treating fungal infections .
- In Silico Studies : Molecular docking simulations have been employed to predict the binding affinity of similar compounds to various biological targets. These studies suggest that modifications in the structure can lead to improved interactions with target proteins involved in disease pathways .
Data Tables
Properties
IUPAC Name |
5-(4-fluorophenyl)-3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN6O3/c1-11-4-2-3-5-14(11)18-22-15(30-24-18)10-26-17-16(23-25-26)19(28)27(20(17)29)13-8-6-12(21)7-9-13/h2-9,16-17H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYHMCYKNBEUFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)F)N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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